Methanone, (5-chloro-2-benzoxazolyl)phenyl-
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Overview
Description
(5-Chlorobenzo[d]oxazol-2-yl)(phenyl)methanone is an organic compound with the molecular formula C14H8ClNO2. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chlorobenzo[d]oxazol-2-yl)(phenyl)methanone typically involves the condensation of 2-amino-4-chlorophenol with benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols, Alkoxides
Major Products Formed:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Amines
Substitution: Substituted oxazole derivatives
Scientific Research Applications
(5-Chlorobenzo[d]oxazol-2-yl)(phenyl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Chlorobenzo[d]oxazol-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- 5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline
- 5-(Chloromethyl)-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole
- 6-chlorobenzo[d]isoxazol-3-ol
Comparison: (5-Chlorobenzo[d]oxazol-2-yl)(phenyl)methanone is unique due to its specific substitution pattern and the presence of both oxazole and phenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H8ClNO2 |
---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
(5-chloro-1,3-benzoxazol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C14H8ClNO2/c15-10-6-7-12-11(8-10)16-14(18-12)13(17)9-4-2-1-3-5-9/h1-8H |
InChI Key |
IONKMHKUNKOKBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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